![molecular formula C17H17F2N3 B10915127 4-(difluoromethyl)-3-methyl-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10915127.png)
4-(difluoromethyl)-3-methyl-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their biological and physiological activity by improving lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Chemical Reactions Analysis
4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by various oxidizing agents.
Reduction: Common reducing agents can be used to reduce the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethyl group.
Common reagents and conditions used in these reactions include metal catalysts and radical initiators. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various bioactive compounds.
Biology: The compound is studied for its potential biological activities.
Medicine: It is explored for its potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties . This interaction can modulate the biological activity of the compound.
Comparison with Similar Compounds
4-(DIFLUOROMETHYL)-1-ISOPROPYL-3-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE is unique due to the presence of the difluoromethyl group, which enhances its biological and physiological properties. Similar compounds include other difluoromethylated pyridines and pyrazoles, which also exhibit enhanced bioactivity and stability .
Properties
Molecular Formula |
C17H17F2N3 |
---|---|
Molecular Weight |
301.33 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-methyl-6-phenyl-1-propan-2-ylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H17F2N3/c1-10(2)22-17-15(11(3)21-22)13(16(18)19)9-14(20-17)12-7-5-4-6-8-12/h4-10,16H,1-3H3 |
InChI Key |
QSXXOQIXDBXVNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)F)C(C)C |
Origin of Product |
United States |
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